molecular formula C17H12BrN3 B8360639 N-(4-bromonaphthalen-1-yl)-1H-benzo[d]imidazol-2-amine

N-(4-bromonaphthalen-1-yl)-1H-benzo[d]imidazol-2-amine

Cat. No. B8360639
M. Wt: 338.2 g/mol
InChI Key: LQQZLWBREFORKZ-UHFFFAOYSA-N
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Patent
US07776869B2

Procedure details

A slurry of 1-bromo-4-isothiocyanatonaphthalene (1.0 g, 3.8 mmol), o-phenylene diamine (0.45 g, 4.2 mmol), and polymer-supported carbodiimide (9.0 g, 11 mmol, 1.27 mmol/g) in 72 mL THF was heated to 70° C. with a water-cooled reflux condenser for 3 h. The reaction was filtered, rinsing with dichloromethane. The solution was concentrated to a yellow solid, suspended in dichloromethane, and filtered, rinsing with a small quantity of diethyl ether to give N-(4-bromonaphthalen-1-yl)-1H-benzo[d]imidazol-2-amine as a white solid. MS m/z=338 [M+1]+. Calc'd for C17H12BrN3: 337
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
72 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([N:12]=[C:13]=S)=[CH:4][CH:3]=1.[C:15]1([NH2:22])[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[NH2:21].N=C=N.O>C1COCC1>[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([NH:12][C:13]2[NH:22][C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=3[N:21]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(C2=CC=CC=C12)N=C=S
Name
Quantity
0.45 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
9 g
Type
reactant
Smiles
N=C=N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
72 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
WASH
Type
WASH
Details
rinsing with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to a yellow solid
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsing with a small quantity of diethyl ether

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C2=CC=CC=C12)NC1=NC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.